

# Spectroscopic Profile of 4-Bromo-3-fluorophenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-3-fluorophenol

Cat. No.: B054050

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This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Bromo-3-fluorophenol** (CAS No. 121219-03-2), a key intermediate in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a consolidated resource of its structural and spectroscopic characteristics. Given the limited availability of public domain experimental spectra, this guide combines compiled physical data with predicted spectroscopic values based on established principles and data from structural isomers. Detailed experimental protocols for acquiring spectroscopic data are also provided to facilitate empirical validation.

## Core Physical and Chemical Properties

**4-Bromo-3-fluorophenol** is a substituted aromatic compound with the molecular formula  $C_6H_4BrFO$ .<sup>[1][2]</sup> Its chemical structure incorporates a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, which collectively influence its reactivity, polarity, and spectroscopic signature.<sup>[3]</sup> The compound typically appears as a white to light-colored crystalline solid.<sup>[4]</sup>

Property	Value	Source(s)
CAS Number	121219-03-2	[1][5]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrFO	[1][4][5]
Molecular Weight	191.00 g/mol	[5]
Melting Point	71-75 °C	[4][6]
Boiling Point	231.4 ± 20.0 °C at 760 mmHg (Predicted)	[6]
Density	1.8 ± 0.1 g/cm <sup>3</sup> (Predicted)	[6]
Appearance	White to light yellow to light orange powder/crystal	[4]
Purity	Typically >97%	[4]

## Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **4-Bromo-3-fluorophenol**. These predictions are derived from the analysis of its chemical structure, established spectroscopic principles for substituted phenols, and comparison with available data for its isomers.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region for the three protons on the benzene ring, in addition to a broad singlet for the phenolic hydroxyl group. The chemical shifts (δ) are influenced by the electronic effects of the hydroxyl, fluorine, and bromine substituents.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-2	7.0 - 7.3	Doublet of doublets (dd)	JH2-H6 (meta) $\approx$ 2-3, JH2-F (ortho) $\approx$ 8-10
H-5	6.8 - 7.1	Doublet of doublets (dd)	JH5-H6 (ortho) $\approx$ 8-9, JH5-F (meta) $\approx$ 5-7
H-6	7.3 - 7.5	Triplet (t) or Doublet of doublets (dd)	JH6-H5 (ortho) $\approx$ 8-9, JH6-H2 (meta) $\approx$ 2-3
OH	5.0 - 6.0	Broad singlet (s)	N/A

Note: Predicted values are for a standard deuterated solvent like  $\text{CDCl}_3$ . The phenolic OH signal is solvent and concentration dependent.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum is predicted to display six signals for the carbon atoms of the benzene ring. The chemical shifts are significantly affected by the attached substituents, particularly the fluorine atom, which will also introduce C-F coupling.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted C-F Coupling (J, Hz)
C-1 (C-OH)	150 - 155	JC1-F (meta) $\approx$ 10-15
C-2	110 - 115	JC2-F (ortho) $\approx$ 20-25
C-3 (C-F)	155 - 160	JC3-F (direct) $\approx$ 240-250
C-4 (C-Br)	110 - 115	JC4-F (para) $\approx$ 3-5
C-5	118 - 122	JC5-F (meta) $\approx$ 5-10
C-6	125 - 130	JC6-F (ortho) $\approx$ 15-20

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Description
O-H stretch	3200 - 3600	Broad band due to hydrogen bonding
C-H stretch (aromatic)	3000 - 3100	Sharp peaks
C=C stretch (aromatic)	1500 - 1600	Medium to strong bands
C-O stretch (phenol)	1200 - 1260	Strong band
C-F stretch	1100 - 1250	Strong band
C-Br stretch	500 - 650	Medium to weak band

## Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M<sup>+</sup>). A characteristic isotopic pattern for a compound containing one bromine atom (M<sup>+</sup> and M<sup>+</sup>+2 peaks in an approximate 1:1 ratio) will be a key diagnostic feature.

Ion	Predicted m/z	Description
[M] <sup>+</sup>	190	Corresponding to <sup>79</sup> Br isotope
[M+2] <sup>+</sup>	192	Corresponding to <sup>81</sup> Br isotope, with ~1:1 intensity to M <sup>+</sup>
[M-CO] <sup>+</sup>	162/164	Loss of carbon monoxide
[M-HCO] <sup>+</sup>	161/163	Loss of a formyl radical

## Experimental Protocols

The following are generalized yet detailed methodologies for acquiring high-quality spectroscopic data for **4-Bromo-3-fluorophenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural confirmation and elucidation.

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-Bromo-3-fluorophenol** for  $^1\text{H}$  NMR (25-50 mg for  $^{13}\text{C}$  NMR) and dissolve in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm) if the solvent does not contain it.
- **Instrument Setup:** Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-dimensional proton spectrum.
  - Set appropriate parameters, including a spectral width covering 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - Co-add a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Use a wider spectral width (e.g., 0-220 ppm) and a longer acquisition time.
  - A greater number of scans will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and reference them to the internal standard (TMS).

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups within the molecule.

#### Procedure:

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
- Sample Preparation (ATR): Place a small amount of the powdered **4-Bromo-3-fluorophenol** directly onto the ATR crystal. Apply firm, even pressure to ensure good contact.
- Data Acquisition:
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum over a mid-IR range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
  - Co-add 16-32 scans to improve the signal-to-noise ratio. The background spectrum will be automatically subtracted.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

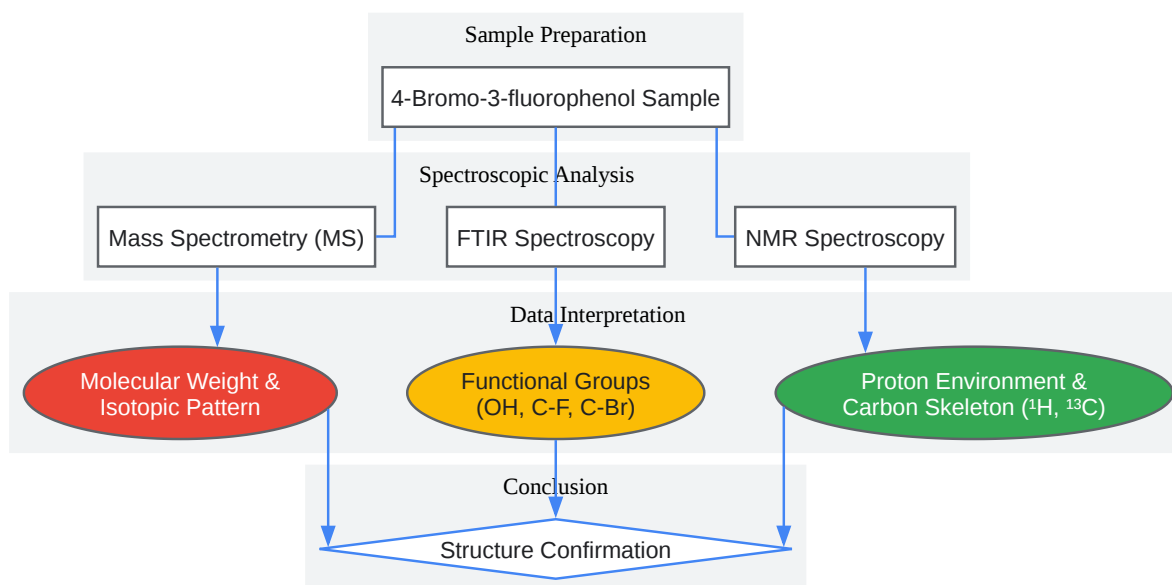
#### Procedure:

- Instrumentation: Utilize a mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) system, or with a direct insertion probe.<sup>[7]</sup> Electron Ionization (EI) is a common method for such compounds.
- Sample Introduction:
  - GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a microliter volume into the GC, which will separate the compound before it enters the mass spectrometer.

- Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube for analysis.[8]
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu). The ionization energy for EI is typically set at 70 eV.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and the characteristic isotopic pattern for bromine. Examine the major fragment ions to deduce the fragmentation pathways.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural confirmation of **4-Bromo-3-fluorophenol**.



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Caption: Logical workflow for the spectroscopic analysis of **4-Bromo-3-fluorophenol**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)